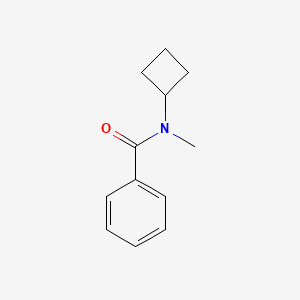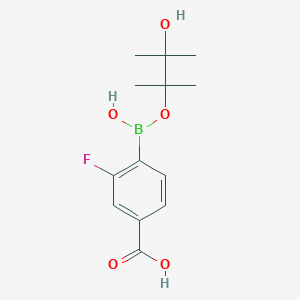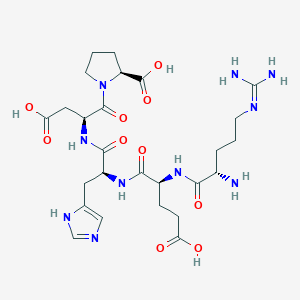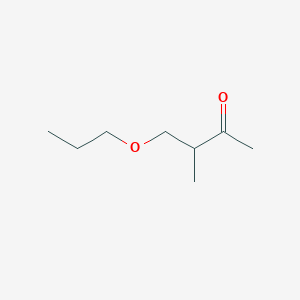
3-Methyl-4-propoxybutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-propoxybutan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a propoxy group attached to the fourth carbon and a methyl group attached to the third carbon of the butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-propoxybutan-2-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol replaces the hydrogen atom on the carbon adjacent to the carbonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-propoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Compounds with different alkoxy or other substituent groups replacing the propoxy group.
Aplicaciones Científicas De Investigación
3-Methyl-4-propoxybutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-propoxybutan-2-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors. The propoxy group may influence the compound’s solubility and ability to penetrate biological membranes, affecting its overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-phenyl-2-butanone: Similar structure but with a phenyl group instead of a propoxy group.
4-Methoxymethoxy-3-methylbut-3-en-2-one: Contains a methoxymethoxy group instead of a propoxy group.
Uniqueness
3-Methyl-4-propoxybutan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its propoxy group provides different reactivity and solubility characteristics compared to similar compounds with other substituents.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-methyl-4-propoxybutan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-5-10-6-7(2)8(3)9/h7H,4-6H2,1-3H3 |
Clave InChI |
KZGQWMQHPSKEPO-UHFFFAOYSA-N |
SMILES canónico |
CCCOCC(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



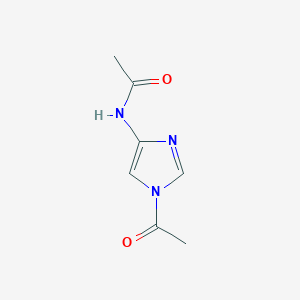

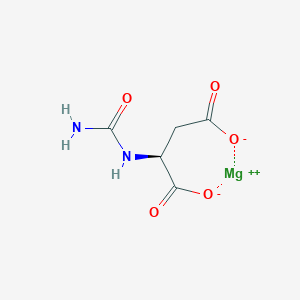
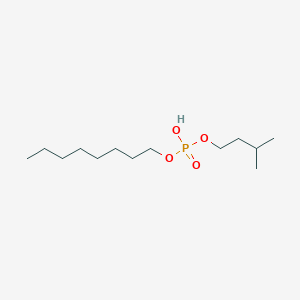

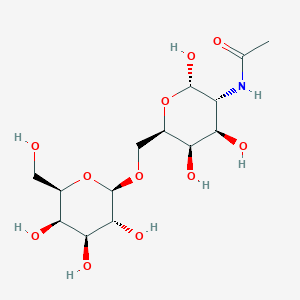
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
